(R)-2-methylpentanal chemical properties and structure
(R)-2-methylpentanal chemical properties and structure
An In-depth Technical Guide to (R)-2-methylpentanal: Chemical Properties and Structure
Introduction
(R)-2-methylpentanal is a chiral organic compound classified as a branched-chain aliphatic aldehyde.[1][2][3] Its stereochemistry, designated by the (R)-configuration at the C2 position, is a critical determinant of its chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for (R)-2-methylpentanal, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physicochemical properties of 2-methylpentanal have been well-documented. While some data points are for the racemic mixture, they provide a close approximation for the (R)-enantiomer. All quantitative data are summarized in the table below for clarity and ease of comparison.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-methylpentanal | [4] |
| Synonyms | (R)-2-methylvaleraldehyde | [4] |
| CAS Number | 53531-14-9 | [4][5] |
| Molecular Formula | C₆H₁₂O | [2][4][5] |
| Molecular Weight | 100.16 g/mol | [1][4][6][7] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 117-120 °C | [1][6][7][8] |
| Melting Point | -100 °C | [1] |
| Density | 0.808 - 0.809 g/mL at 25 °C | [6][7][8] |
| Solubility in Water | 4.2 g/L at 25 °C | [8][9] |
| Other Solubilities | Soluble in ether and acetone; slightly soluble in carbon tetrachloride.[1] | |
| Refractive Index (n20/D) | 1.401 | [7][8] |
| Vapor Density | 3.45 (vs air) | [7][10] |
| Autoignition Temperature | 390 °F (199 °C) | [7][10] |
Chemical Structure and Stereochemistry
(R)-2-methylpentanal possesses a chiral center at the second carbon atom, which is bonded to a methyl group, a propyl group, a hydrogen atom, and a formyl group (aldehyde). The "(R)" designation, derived from the Cahn-Ingold-Prelog priority rules, specifies the absolute configuration of this stereocenter. The formyl group receives the highest priority, followed by the propyl group, the methyl group, and finally the hydrogen atom.
The structural formula is CH₃CH₂CH₂CH(CH₃)CHO.[3][7] The Simplified Molecular-Input Line-Entry System (SMILES) representation for the (R)-enantiomer is CCC--INVALID-LINK--C=O.[4]
Experimental Protocols
Synthesis of 2-Methylpentanal (General)
A common industrial method for preparing 2-methylpentanal involves the aldol condensation of propionaldehyde. This is followed by dehydration and subsequent hydrogenation of the resulting aldol product to yield the final aldehyde.[3]
A specific laboratory synthesis involves the hydrogenation of an aqueous solution of 2-methyl-2-propyl-3-hydroxypropanal over a catalyst at elevated temperature and pressure (e.g., 130 °C and 30 bar).[11] The resulting product is then purified by fractional distillation.[11]
Analysis by High-Performance Liquid Chromatography (HPLC)
2-Methylpentanal can be analyzed using a reverse-phase (RP) HPLC method.[12]
-
Column: Newcrom R1 HPLC column[12]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[12]
-
Detection: For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[12]
-
Notes: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[12]
Chemical Behavior and Logical Relationships
Racemization in Acidic or Basic Solutions
When (R)-2-methylpentanal is dissolved in an acidic or basic solution, it can undergo racemization, resulting in a mixture of both the (R) and (S) enantiomers. This occurs because the chiral carbon is alpha to the carbonyl group. In the presence of an acid or base, the molecule can tautomerize to form an achiral enol or enolate intermediate.[13] The subsequent reformation of the aldehyde can occur from either face of the planar enolate, leading to the formation of both enantiomers.[13]
Caption: Racemization of (R)-2-methylpentanal via an achiral enolate intermediate.
Workflow for HPLC Analysis
The general workflow for analyzing a sample of (R)-2-methylpentanal using HPLC is outlined below. This process ensures accurate quantification and purity assessment.
Caption: General experimental workflow for the HPLC analysis of (R)-2-methylpentanal.
References
- 1. 2-Methylpentaldehyde | C6H12O | CID 31245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentanal, 2-methyl- [webbook.nist.gov]
- 3. 2-Methylpentanal - Wikipedia [en.wikipedia.org]
- 4. Pentanal, 2-methyl-, (R)- | C6H12O | CID 6994104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-2-methylpentanal [webbook.nist.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 2-甲基戊醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. Showing Compound 2-Methylpentanal (FDB008201) - FooDB [foodb.ca]
- 10. 2-Methylpentanal 98 123-15-9 [sigmaaldrich.com]
- 11. prepchem.com [prepchem.com]
- 12. 2-Methylpentanal | SIELC Technologies [sielc.com]
- 13. quora.com [quora.com]
